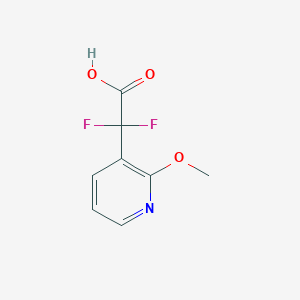

2,2-Difluoro-2-(2-methoxypyridin-3-yl)acetic acid

Description

Properties

Molecular Formula |

C8H7F2NO3 |

|---|---|

Molecular Weight |

203.14 g/mol |

IUPAC Name |

2,2-difluoro-2-(2-methoxypyridin-3-yl)acetic acid |

InChI |

InChI=1S/C8H7F2NO3/c1-14-6-5(3-2-4-11-6)8(9,10)7(12)13/h2-4H,1H3,(H,12,13) |

InChI Key |

WSQNYKABRCMSOW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=N1)C(C(=O)O)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(2-methoxypyridin-3-yl)acetic acid typically involves the introduction of fluorine atoms into the acetic acid framework, followed by the attachment of the methoxypyridine group. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The methoxypyridine group can be introduced through nucleophilic substitution reactions using appropriate pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and temperature conditions are critical to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(2-methoxypyridin-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

Substitution: The fluorine atoms and the methoxypyridine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2,2-Difluoro-2-(2-methoxypyridin-3-yl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(2-methoxypyridin-3-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The methoxypyridine group may also play a role in modulating the compound’s activity by influencing its electronic properties and interactions with target molecules.

Comparison with Similar Compounds

Table 1: Key Pyridine-Based Difluoroacetic Acid Derivatives

Key Observations :

- Substituent Effects : The 2-methoxy group in the target compound may improve solubility compared to methyl or chloro analogs, while maintaining aromatic stabilization .

- Reactivity : Chlorine-substituted derivatives exhibit higher electrophilicity, favoring nucleophilic substitution reactions, whereas methoxy groups may participate in hydrogen bonding .

Heterocyclic and Industrial Analogues

Table 2: Non-Pyridine Difluoroacetic Acid Derivatives

Key Observations :

Biological Activity

2,2-Difluoro-2-(2-methoxypyridin-3-yl)acetic acid is a fluorinated organic compound that has garnered attention due to its potential biological activities. This compound features a unique molecular structure characterized by a difluorinated acetic acid moiety and a methoxypyridine ring, which significantly influences its chemical properties and biological interactions.

The molecular formula of 2,2-Difluoro-2-(2-methoxypyridin-3-yl)acetic acid is , with a molecular weight of approximately 185.15 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity and potential binding affinity to biological targets, while the methoxy group may influence its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The difluoromethyl group can enhance binding affinities, while the pyridine ring engages in π-π stacking and hydrogen bonding interactions. These interactions can modulate enzymatic activities and receptor functions, leading to diverse biological effects.

Biological Activity

Research indicates that 2,2-Difluoro-2-(2-methoxypyridin-3-yl)acetic acid exhibits significant biological activities, particularly in the context of enzyme inhibition and receptor binding. Preliminary studies suggest potential applications in:

- Antibacterial Activity : Initial evaluations have shown that this compound may possess antibacterial properties against various strains, although further comprehensive studies are necessary to establish its efficacy.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could have implications for therapeutic applications in diseases where these enzymes play a critical role.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antibacterial | Potential activity against various strains | |

| Enzyme Inhibition | Inhibitory effects on specific targets | |

| Receptor Binding | Enhanced binding affinities noted |

Case Studies

Several studies have explored the biological implications of 2,2-Difluoro-2-(2-methoxypyridin-3-yl)acetic acid:

- Antibacterial Evaluation : A study conducted on the antibacterial efficacy of similar compounds demonstrated that derivatives with methoxy substitutions exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) were reported at levels comparable to established antibiotics .

- Enzyme Interaction Studies : Investigations into enzyme interactions revealed that this compound can effectively bind to active sites of target enzymes, potentially modulating their activity. Techniques such as surface plasmon resonance have been employed to quantify these interactions .

- Therapeutic Potential : Ongoing research is assessing the therapeutic potential of this compound in models of neurodegenerative diseases, where enzyme inhibition could lead to beneficial outcomes in disease progression .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,2-difluoro-2-(2-methoxypyridin-3-yl)acetic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves fluorination of a pyridine precursor followed by coupling with a difluoroacetic acid derivative. Key steps include:

- Fluorination : Use of diethylaminosulfur trifluoride (DAST) or XtalFluor-E for selective fluorination of the pyridine ring .

- Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 2-methoxypyridin-3-yl group to the difluoroacetic acid backbone .

- Optimization : Continuous flow reactors improve yield (up to 85%) by enhancing heat transfer and reducing side reactions .

- Critical Parameters : Temperature (60–80°C), solvent polarity (acetonitrile or DMF), and catalyst loading (5–10 mol% Pd) significantly affect regioselectivity .

Q. How do the structural features of this compound influence its reactivity and stability?

- Structural Analysis :

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₉H₈F₂NO₃ | |

| Molecular Weight | 231.16 g/mol | |

| Key Functional Groups | Difluoromethyl, 2-methoxypyridine, carboxylic acid |

- Reactivity Insights :

- The difluoromethyl group enhances electrophilicity, facilitating nucleophilic substitutions (e.g., with amines or thiols) .

- The 2-methoxy group on pyridine improves solubility in polar solvents and stabilizes intermediates via hydrogen bonding .

- Carboxylic acid enables esterification or amidation for prodrug development .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for fluorinated pyridine derivatives?

- Data Contradiction Analysis : Discrepancies in yields (e.g., 60% vs. 85%) arise from:

- Fluorination Efficiency : DAST vs. XtalFluor-E may yield different intermediates due to competing side reactions .

- Catalyst Deactivation : Trace moisture in solvents can poison palladium catalysts, reducing coupling efficiency .

- Resolution Strategy :

- Conduct kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps .

- Use deuterated solvents to trace proton exchange effects on reaction pathways .

Q. What methodologies are recommended to assess the biological activity of this compound as a kinase inhibitor?

- Experimental Design :

- Enzyme Assays : Use recombinant kinases (e.g., EGFR or VEGFR) with ADP-Glo™ kits to measure inhibition potency (IC₅₀) .

- Docking Studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinity with kinase ATP-binding pockets .

- Cellular Validation : Test anti-proliferative effects in cancer cell lines (e.g., HeLa or A549) via MTT assays, correlating results with kinase inhibition data .

Q. How do electronic effects of the 2-methoxy and difluoromethyl groups modulate electrophilic aromatic substitution?

- Mechanistic Insights :

- The methoxy group (-OCH₃) is electron-donating, activating the pyridine ring toward electrophilic attack at the 5-position .

- Difluoromethyl groups (-CF₂-) withdraw electron density via inductive effects, directing substitutions to meta positions relative to the acetic acid moiety .

- Experimental Validation :

- Use Hammett plots to quantify substituent effects on reaction rates .

- Compare regioselectivity in halogenation reactions (e.g., bromination) with/without the methoxy group .

Q. What strategies improve the stability of this compound under physiological conditions?

- Degradation Pathways : Hydrolysis of the difluoromethyl group or oxidation of the pyridine ring in aqueous media .

- Stabilization Methods :

- Prodrug Design : Convert the carboxylic acid to a methyl ester, which is hydrolyzed in vivo by esterases .

- Lyophilization : Store as a lyophilized powder at -20°C to prevent moisture-induced degradation .

- Buffer Optimization : Use phosphate-buffered saline (pH 7.4) with 5% DMSO to maintain solubility and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.